5-Bromo-2-chloro-4-nitropyridine 1-oxide 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 1379366-01-4
VCID: VC2567882
InChI: InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
SMILES: C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
Molecular Formula: C5H2BrClN2O3
Molecular Weight: 253.44 g/mol

5-Bromo-2-chloro-4-nitropyridine 1-oxide

CAS No.: 1379366-01-4

Cat. No.: VC2567882

Molecular Formula: C5H2BrClN2O3

Molecular Weight: 253.44 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-4-nitropyridine 1-oxide - 1379366-01-4

Specification

CAS No. 1379366-01-4
Molecular Formula C5H2BrClN2O3
Molecular Weight 253.44 g/mol
IUPAC Name 5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Standard InChI Key VNXKIYKPSUWDKP-UHFFFAOYSA-N
SMILES C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
Canonical SMILES C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]

Introduction

5-Bromo-2-chloro-4-nitropyridine 1-oxide is a complex organic compound with the molecular formula C5H2BrClN2O3 and a molecular weight of 253.44 g/mol . It is a derivative of pyridine, featuring a bromine atom at the fifth position, a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide group. This compound is of interest in various chemical and pharmaceutical applications due to its unique chemical structure and properties.

Synthesis and Preparation

The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide typically involves the oxidation of its precursor, 5-Bromo-2-chloro-4-nitropyridine. This process can be achieved using oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst to form the N-oxide derivative.

Safety and Handling

Handling 5-Bromo-2-chloro-4-nitropyridine 1-oxide requires caution due to its hazardous nature. It is classified with GHS symbols GHS07 and GHS06, indicating danger and toxicity. The compound has hazard statements H315, H335, H301, and H319, which relate to skin and eye irritation, respiratory tract irritation, and toxicity if swallowed or in contact with the skin .

Hazard StatementDescription
H315Causes skin irritation.
H335May cause respiratory irritation.
H301Toxic if swallowed.
H319Causes serious eye irritation.

Applications and Research Findings

5-Bromo-2-chloro-4-nitropyridine 1-oxide is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique chemical structure makes it suitable for various applications in chemistry and biology, including studies on enzyme inhibition and interactions with biological macromolecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator